

Refametinib orphan drug status designation

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Compound Focus: Refametinib

CAS No.: 923032-37-5

Cat. No.: S548793

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Refametinib Development Status Overview

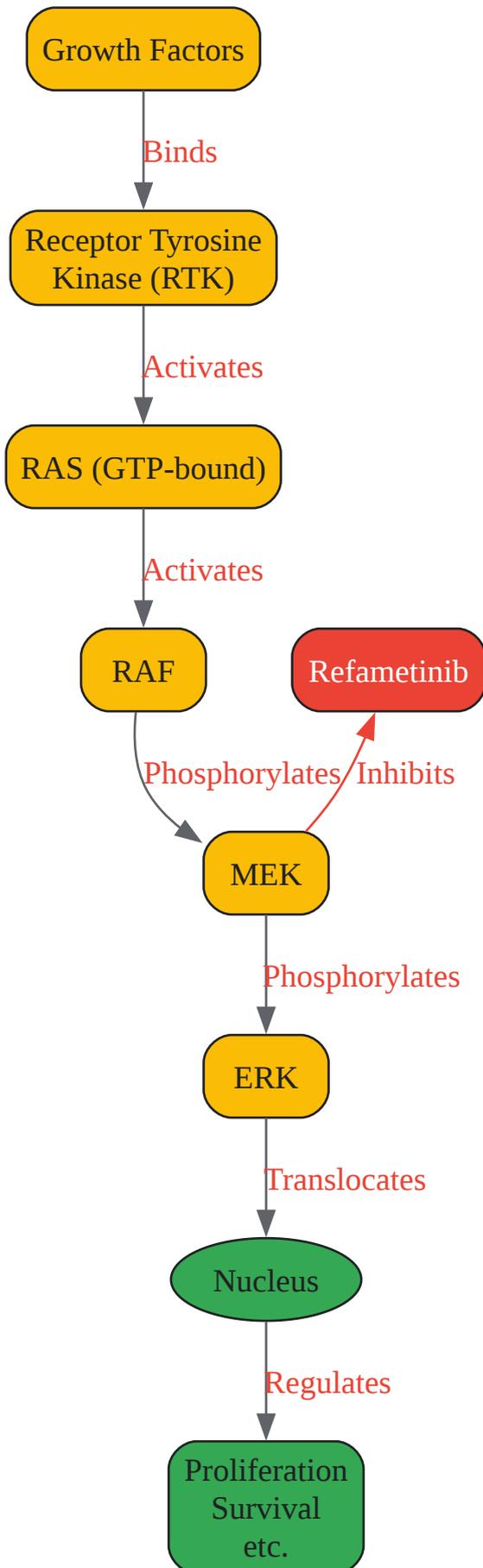
The table below summarizes the key details regarding **refametinib**'s status.

Aspect	Status and Details
Overall Status	Investigational [1] [2].
FDA Orphan Drug Status	Not designated. No official record found in FDA database for refametinib.
Clinical Trial Focus	Studied in hepatocellular carcinoma (HCC) , both as monotherapy and in combination with sorafenib [3] [2]. Also investigated in HER2-positive breast cancer (preclinical) and other solid tumors [4] [2].
Key Mechanism of Action	Selective, allosteric, non-ATP competitive inhibitor of MEK1 and MEK2 kinases [1] [2].

Mechanism of Action and Signaling Pathway

Refametinib is a potent and highly selective allosteric inhibitor of MEK1 and MEK2, key components of the MAPK signaling pathway (RAS-RAF-MEK-ERK) [5] [2]. This pathway is crucial for regulating cell proliferation, survival, and differentiation, and is frequently dysregulated in human cancers [6] [7].

The following diagram illustrates the MAPK signaling pathway and shows where **refametinib** acts:



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Figure 1: The MAPK signaling pathway and **refametinib**'s site of action.

Preclinical Evidence and Experimental Data

Preclinical studies have demonstrated **refametinib**'s potential, particularly in combination therapies.

In Vitro Cell Proliferation Assay (HCC Models)

- **Objective:** To evaluate the antiproliferative effect of **refametinib** on hepatocellular carcinoma (HCC) cell lines [3].
- **Methodology:**
 - HCC cell lines were plated in 96-well plates and incubated.
 - After 24 hours, **refametinib** was added in serial dilutions.
 - Cells were incubated with the compound for 72 hours.
 - Cell viability was measured using a luminescence-based assay (CellTiter-Glo).
 - The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curve [3].
- **Key Findings:** **Refametinib** exhibited potent antiproliferative activity across multiple HCC cell lines, with IC₅₀ values ranging from 33 to 762 nM [3].

In Vivo Efficacy Study (Xenograft Models)

- **Objective:** To assess the antitumor activity of **refametinib** in animal models [3].
- **Methodology:**
 - HCC cells were implanted subcutaneously or orthotopically into immunocompromised mice.
 - Mice were treated with **refametinib** orally.
 - Key endpoints included survival analysis, tumor volume measurement, and assessment of serum biomarkers like alpha-fetoprotein [3].
- **Key Findings:** **Refametinib** monotherapy prolonged survival and reduced tumor growth and serum biomarkers in several HCC xenograft models [3].

Analysis of Combination Effects

- **Objective:** To evaluate the synergistic effects of **refametinib** with other agents, such as the multi-kinase inhibitor sorafenib [3].
- **Methodology:**
 - Cells were treated with **refametinib**, sorafenib, or combinations at different ratios.
 - After 72 hours, cell proliferation was measured.
 - Combination index (CI) values were calculated using the method of Chou and Talalay; a CI < 1 indicates synergy [3].
- **Key Findings:** The combination of **refametinib** and sorafenib was strongly synergistic in suppressing tumor cell proliferation and inhibiting phosphorylation of ERK in HCC cell lines [3].

Clinical Trial Findings and Potential Biomarkers

Clinical development of **refametinib** has focused on specific cancer types, with research suggesting potential biomarkers for response.

The table below summarizes key clinical findings for **refametinib**:

Condition / Trial	Combination	Key Findings
Advanced Solid Tumors [2]	Refametinib Monotherapy	Well-tolerated; most common toxicities were rash and diarrhea. Tumor biopsies confirmed target engagement (inhibition of pERK).
Hepatocellular Carcinoma (HCC) [2]	Refametinib + Sorafenib	Phase II trial showed a median time-to-progression of 4.1 months and a partial response rate of 5%. Dose modifications due to adverse events may have limited efficacy.
HER2-Positive Breast Cancer [4]	Refametinib + Copanlisib (PI3Ki) or Lapatinib	Preclinical data showed synergistic growth inhibition in 4/6 and 3/6 cell lines tested, suggesting a potential combination strategy.

- **Potential Biomarker in HER2+ Breast Cancer:** Research indicates that in a subset of HER2-positive breast cancers, HER2 inhibition directly downregulates the MEK/MAPK pathway but not AKT signaling. This specific signaling dynamic was identified in about **18% of patient tumors** and may serve as a biomarker for predicting sensitivity to **refametinib** [4].

- **Potential Biomarker in HCC:** Evidence suggests that **HCC patients with RAS mutations** may have a superior clinical response to the combination of **refametinib** and sorafenib compared to those with wild-type RAS [2].

Future Research Directions

Future development of **refametinib** will likely focus on several key areas:

- **Rational Combination Therapies:** Continued exploration of **refametinib** with other targeted agents (e.g., PI3K inhibitors), immunotherapies, or standard chemotherapy to overcome resistance and improve efficacy [5].
- **Biomarker-Driven Patient Selection:** Further validation of potential biomarkers, such as RAS mutation status or specific pathway activation profiles, to identify patient populations most likely to benefit from treatment [4] [2].

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